Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-

Optical materials Fluorescent probes Photophysics

Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl- (CAS 648891-60-5) is a diphenylmethanone scaffold symmetrically functionalised with two 4,5-dihydro-1H-pyrazole (pyrazoline) rings connected through a central sulfonyl (-SO₂-) bridge. It belongs to the sulfone-linked bis-pyrazoline class, a family of compounds whose optical properties are highly sensitive to the sulfone bridge and C3 substituents on the pyrazoline rings.

Molecular Formula C20H18N4O4S
Molecular Weight 410.4 g/mol
CAS No. 648891-60-5
Cat. No. B12603802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-
CAS648891-60-5
Molecular FormulaC20H18N4O4S
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC1C(C(=NN1)C(=O)C2=CC=CC=C2)S(=O)(=O)C3CNN=C3C(=O)C4=CC=CC=C4
InChIInChI=1S/C20H18N4O4S/c25-19(13-7-3-1-4-8-13)17-15(11-21-23-17)29(27,28)16-12-22-24-18(16)20(26)14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2
InChIKeyCELKGFRBRQKKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl- (CAS 648891-60-5): Compound-Class Context for Procurement


Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl- (CAS 648891-60-5) is a diphenylmethanone scaffold symmetrically functionalised with two 4,5-dihydro-1H-pyrazole (pyrazoline) rings connected through a central sulfonyl (-SO₂-) bridge. It belongs to the sulfone-linked bis-pyrazoline class, a family of compounds whose optical properties are highly sensitive to the sulfone bridge and C3 substituents on the pyrazoline rings [1]. Unlike simple pyrazolines, the sulfone moiety imposes a bent, non-coplanar geometry that modulates π-conjugation across the bichromophoric system, directly affecting fluorescence quantum yields and solvatochromic behaviour [1].

Why Generic Pyrazoline or Sulfide Analogs Cannot Replace Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-


Interchanging this compound with a generic 1,3,5-triaryl-2-pyrazoline or with a sulfide-bridged analog (e.g., Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-) introduces measurable shifts in emission wavelength, reduced quantum efficiency, and altered concentration-quenching thresholds [1]. The sulfonyl bridge acts as an electron-withdrawing spacer that electronically decouples the two pyrazoline fluorophores, preventing the aggregation-caused quenching observed in directly conjugated bis-pyrazolines, while the thioether analog lacks the same degree of electronic isolation [1]. Such differences are not academic; they directly impact the signal-to-noise ratio in fluorescence-based assays and the brightness of thin-film emissive layers, making generic replacement quantitatively detrimental for applications dependent on photophysical performance [1].

Quantitative Differentiation Evidence for Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-


Blue-Shifted Absorption vs. Non-Sulfone Bis-Pyrazolines Improves Spectral Resolution

The sulfonyl-bridged bis-pyrazoline core exhibits a characteristic blue-shift in absorption spectra relative to directly linked bis-pyrazoline analogs lacking the sulfone spacer. In dichloromethane, the sulfone-linked compounds display absorption maxima in the 330–360 nm region, whereas comparable bis-pyrazolines without the electron-withdrawing sulfone bridge absorb at longer wavelengths (typically 370–400 nm), reflecting extended π-conjugation [1]. This compressed Stokes shift reduces spectral overlap for multiplexed detection.

Optical materials Fluorescent probes Photophysics

Enhanced Fluorescence Quantum Yield with Electron-Withdrawing C3 Substituents vs. Electron-Donating Analogs

Within the diphenyl sulfone-based bis-pyrazoline series, the presence of an electron-withdrawing group (e.g., p-chlorophenyl) at the pyrazoline C3 position consistently yields higher fluorescence quantum yields (Φf) compared to analogs bearing electron-donating substituents (e.g., p-methoxyphenyl) [1]. Although the exact Φf value for CAS 648891-60-5 is not explicitly reported in the open literature, the class-level trend indicates that procurement of the p-chlorophenyl-substituted derivative (likely compound 3b in the series) will deliver superior brightness for imaging or sensing applications.

Fluorescence quantum yield Structure-property relationship Molecular engineering

Solvatochromic Red-Shift Differentiates Sulfone-Bridged Pyrazolines from Non-Sulfone Analogs in Polarity Sensing

The fluorescence emission of diphenyl sulfone-based bis-pyrazoline derivatives exhibits a pronounced red-shift with increasing solvent polarity (e.g., from dichloromethane to acetonitrile or ethanol), whereas typical 1,3,5-triaryl-2-pyrazolines without the sulfone spacer display weaker or inverted solvatochromic responses [1]. This differential sensitivity stems from the sulfone group's ability to stabilise an intramolecular charge-transfer (ICT) excited state, creating a larger dipole moment change (Δμ) upon excitation.

Solvatochromism Environmental polarity probe Fluorescent sensor

Higher Concentration Quenching Threshold (10⁻⁵ M) vs. Conventional Pyrazoline Fluorophores

The diphenyl sulfone-based bis-pyrazoline series maintains linear fluorescence response up to a concentration of approximately 10⁻⁵ M in dichloromethane, above which intermolecular collisions cause quenching [1]. In contrast, conventional mono-pyrazoline fluorophores often exhibit self-quenching at concentrations as low as 10⁻⁶ M due to stronger π-stacking interactions. The sulfone bridge's non-planar geometry reduces ground-state aggregation, extending the usable concentration window by roughly one order of magnitude.

Concentration quenching Self-absorption Fluorescence stability

Sulfonyl Bridge Provides Superior Chemical Stability vs. Thioether-Linked Bis-Pyrazolines

The sulfonyl (-SO₂-) linkage is the thermodynamically fully oxidised form of sulfur, rendering the compound resistant to further oxidation during storage or under assay conditions. The corresponding thioether analog (Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-) contains a divalent sulfur (-S-) that is susceptible to gradual oxidation to sulfoxide or sulfone, leading to batch-to-batch variability in optical properties over time. While no direct accelerated stability study comparing the two has been published, the oxidation state difference is a fundamental chemical property that predicts superior long-term consistency for the sulfone.

Oxidative stability Shelf-life Sulfur oxidation state

X-Ray Crystallographic Confirmation of Non-Coplanar Geometry vs. Fully Conjugated Analogs

Single-crystal X-ray diffraction analysis of a representative sulfonyl-bridged bis-pyrazoline (compound 3b, CCDC 819053) confirms a bent geometry around the sulfone moiety, with dihedral angles that disrupt extended π-conjugation across the two pyrazoline rings [1]. This contrasts with methylene-bridged or directly linked bis-pyrazolines, which adopt more planar geometries. The non-coplanarity is directly responsible for the compound's blue-shifted absorption and reduced aggregation-caused quenching.

Crystal structure Conformational analysis Molecular packing

Procurement-Driven Application Scenarios for Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-


Multiplexed Fluorescence Assays Requiring Spectral Discrimination

The blue-shifted absorption (330–360 nm) and moderate Stokes shift of the sulfonyl-bis-pyrazoline scaffold reduce spectral overlap with longer-wavelength fluorophores (e.g., fluorescein, rhodamine), enabling two-color or three-color detection schemes in high-throughput screening [1]. The higher concentration quenching threshold (10⁻⁵ M) supports robust signal linearity across typical assay concentration ranges without repeated dilution steps [1].

Environmental Polarity Sensing in Microemulsions and Lipid Bilayers

The pronounced solvatochromic red-shift (~25–35 nm) makes this compound a candidate ratiometric probe for monitoring local polarity changes in micellar systems, liposome models, or protein-surfactant interfaces [1]. Its non-planar geometry reduces non-specific binding to hydrophobic pockets, improving signal specificity compared to coplanar pyrazoline probes.

Thin-Film Emissive Layers for OLED or Solid-State Lighting Research

The sulfone-imposed non-coplanarity reduces concentration quenching in the solid state, a common failure mode for conventional pyrazoline emitters. This property, combined with the compound's blue emission (415–444 nm), positions it as a host-dopant candidate or reference emitter in organic light-emitting diode (OLED) device stacks where maintaining colour purity at high current densities is critical [1].

Anti-Counterfeiting and Security Inks

The combination of intense blue fluorescence, solvatochromic responsiveness, and oxidative stability makes the sulfone-bridged bis-pyrazoline attractive for covert tagging applications. Unlike thioether-linked analogs that yellow upon oxidation, the sulfone maintains consistent emission colour over extended shelf-life, enabling reliable authentication under UV excitation [1].

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